molecular formula C17H12FN5S B2512680 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894052-70-1

3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2512680
CAS RN: 894052-70-1
M. Wt: 337.38
InChI Key: QMQFCHPNGUOMKG-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H12FN5S and its molecular weight is 337.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis, crystal structure characterization, and theoretical studies of triazole pyridazine derivatives highlighted their significant anti-tumor and anti-inflammatory activities. Density Functional Theory (DFT) calculations and Hirshfeld surface analysis were used to explore the molecular properties and interactions of these compounds (Sallam et al., 2021).

Biological and Medicinal Applications

Antimicrobial evaluations of a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines demonstrated potent antimicrobial agents through an iodine(III)-mediated oxidative approach (Prakash et al., 2011).

Anti-diabetic drug development with triazolo-pyridazine-6-yl-substituted piperazines showed potential as medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, offering a new approach to manage diabetes (Bindu et al., 2019).

Antiviral activity against hepatitis-A virus (HAV) was observed in novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, with one compound showing notably high effectiveness (Shamroukh & Ali, 2008).

Chemical and Pharmacological Innovations

Design and synthesis of PI3K inhibitors for cancer treatment were advanced by modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, leading to compounds with reduced toxicity and potent antiproliferative activities (Wang et al., 2015).

Discovery of AZD3514 , a small-molecule androgen receptor downregulator for advanced prostate cancer treatment, highlights the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives in targeting hormone-sensitive pathways (Bradbury et al., 2013).

Herbicidal activity was demonstrated in substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, showcasing broad-spectrum effectiveness at low application rates, indicating their utility in agricultural applications (Moran, 2003).

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-13-6-2-1-5-12(13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-7-3-4-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQFCHPNGUOMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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